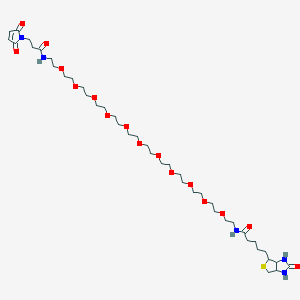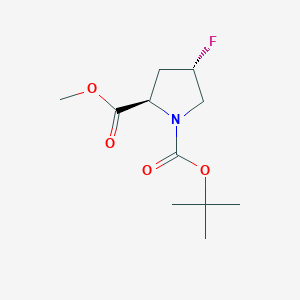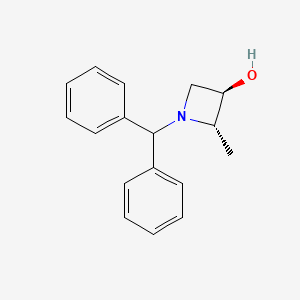![molecular formula C14H11NO3 B3108335 Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate CAS No. 164667-60-1](/img/structure/B3108335.png)
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate
Descripción general
Descripción
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a fused furo-pyrrole ring system, which is known for its stability and reactivity. The presence of a phenyl group and a carboxylate ester further enhances its chemical properties, making it a valuable compound for various synthetic and research applications.
Métodos De Preparación
The synthesis of methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the furo-pyrrole core. The phenyl group can be introduced via electrophilic aromatic substitution, and the carboxylate ester is usually formed through esterification reactions.
For industrial production, the synthesis may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. Microwave irradiation has also been explored to shorten reaction times while maintaining comparable yields .
Análisis De Reacciones Químicas
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the furo-pyrrole ring or the phenyl group.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex fused ring systems.
Common reagents used in these reactions include methyl iodide, benzyl chloride, acetic anhydride, and hydrazine hydrate . Major products formed from these reactions include N-substituted derivatives, acids, and carbohydrazides .
Aplicaciones Científicas De Investigación
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate involves its interaction with molecular targets through its functional groups. The furo-pyrrole ring system can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate can be compared with other similar compounds such as:
Methyl 2-(3-trifluoromethyl)phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and biological properties.
Methyl 2-(4-methylphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a versatile compound for various research and industrial applications.
Propiedades
IUPAC Name |
methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-17-14(16)11-8-13-10(15-11)7-12(18-13)9-5-3-2-4-6-9/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCAABMJFIDTTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)
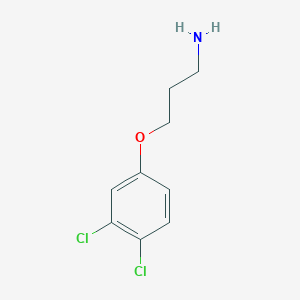

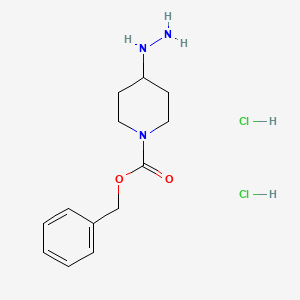
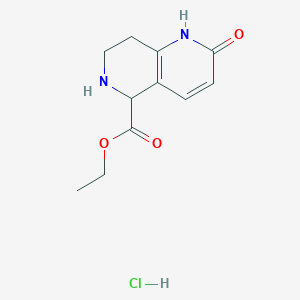
![[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid](/img/structure/B3108313.png)

